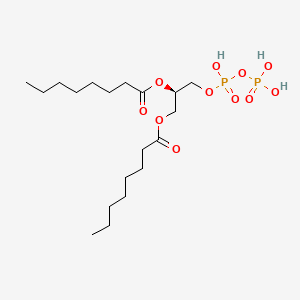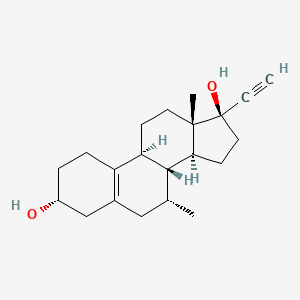![molecular formula C11H10MoO-6 B1246116 [Mo(CO)Cp2]](/img/structure/B1246116.png)
[Mo(CO)Cp2]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonylbis(eta(5)-cyclopentadienyl)molybdenum is a metal carbonyl and a molybdenum coordination entity.
Aplicaciones Científicas De Investigación
Electronic Population Analysis :
- Mulliken (1955) discussed the use of LCAO MO (Linear Combination of Atomic Orbitals Molecular Orbital) wave functions for molecules, which could be applicable to understanding the electronic structure of complexes like [Mo(CO)Cp2]. This approach helps in quantifying the electronic population in molecules (Mulliken, 1955).
Synthesis and Structural Comparison :
- Hartung et al. (1992) synthesized a compound related to [Mo(CO)Cp2] and performed X-ray structural analysis. This research highlights the molecular structure and bonding in metal-organic frameworks, which is crucial for understanding the properties of [Mo(CO)Cp2] complexes (Hartung et al., 1992).
Metal-Organic Frameworks (MOFs) :
- Rachuri et al. (2018) discussed the synthesis of Co(II)/Cd(II) metal–organic frameworks, demonstrating the application of [Mo(CO)Cp2] in creating MOFs with potential use in sensing and adsorption applications (Rachuri, Parmar, & Suresh, 2018).
- Zhou and Wang (2017) highlighted the use of MOFs in electrochemical energy storage, indicating the potential of [Mo(CO)Cp2]-based frameworks in this field (Zhou & Wang, 2017).
Coordination Chemistry :
- Yu et al. (2013) presented a first principles study of CO2 adsorption in MOFs, which can be applied to understanding the properties of [Mo(CO)Cp2] complexes in gas capture and storage (Yu et al., 2013).
Chemical Bonding and Reactivity Studies :
- Álvarez et al. (2005) investigated the reactivity of a triply bonded dimolybdenum hydride complex, which is relevant to the study of [Mo(CO)Cp2] complexes in understanding their chemical reactivity (Álvarez et al., 2005).
Propiedades
Fórmula molecular |
C11H10MoO-6 |
|---|---|
Peso molecular |
254.1 g/mol |
Nombre IUPAC |
carbon monoxide;cyclopenta-1,3-diene;cyclopentane;molybdenum |
InChI |
InChI=1S/2C5H5.CO.Mo/c2*1-2-4-5-3-1;1-2;/h2*1-5H;;/q-5;-1;; |
Clave InChI |
INPUPVQBTCZKNY-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Mo] |
SMILES canónico |
[C-]#[O+].[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Mo] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




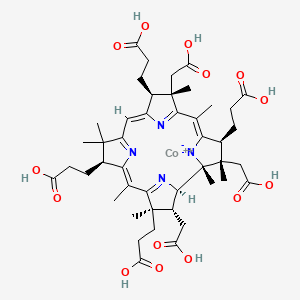

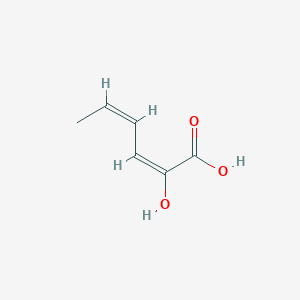
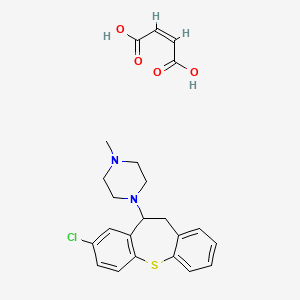



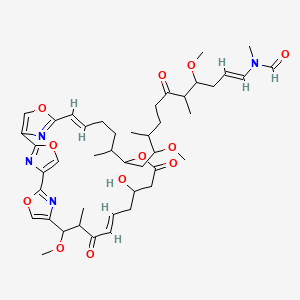

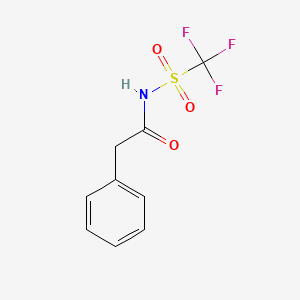
![methyl (1R,12S,13R,21R,22S,23S,24S)-24-[(2S,4S,5S,6S)-5-[(2R,4R,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1246052.png)
